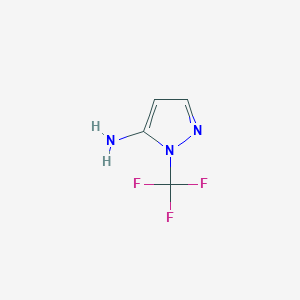

1-(trifluoromethyl)-1H-pyrazol-5-amine

Description

Significance and Research Context of Trifluoromethylated Pyrazole (B372694) Systems

The incorporation of fluorine atoms, particularly in the form of a trifluoromethyl (-CF3) group, into organic molecules is a widely employed strategy in modern drug design and agrochemistry. mdpi.com The -CF3 group possesses unique properties, including high electronegativity, metabolic stability, and lipophilicity, which can significantly enhance the physicochemical and biological characteristics of a parent compound. mdpi.comolemiss.edu When appended to a pyrazole scaffold—a heterocyclic ring known for its metabolic stability and diverse pharmacological activities—the resulting trifluoromethylated pyrazole systems become highly valuable molecular entities. thieme-connect.comnih.gov

Historical Perspective of 5-Aminopyrazole Scaffolds in Chemical Research

The 5-aminopyrazole scaffold is a cornerstone in heterocyclic synthesis, valued for its versatility as a chemical building block. nih.gov Historically, these compounds have been extensively used as synthons for constructing a wide array of fused heterocyclic systems, such as pyrazolopyridines, pyrazolopyrimidines, and pyrazolotriazines. beilstein-journals.orgresearchgate.net The resulting fused systems often exhibit significant biological and pharmacological activities, partly because they can act as mimics of endogenous purine (B94841) bases found in DNA and RNA. beilstein-journals.org

The utility of 5-aminopyrazoles stems from their polyfunctional nature; they possess multiple nucleophilic sites (the N1-H, the 5-NH2 group, and the C4-H) that can react with various electrophiles. nih.gov This reactivity allows for diverse chemical transformations, including cycloaddition and cyclization reactions, making them ideal precursors for generating complex molecular architectures. nih.gov Research has demonstrated their application in multicomponent reactions and their role in synthesizing compounds with anticancer, antimicrobial, and anti-inflammatory properties, solidifying their status as a privileged scaffold in medicinal chemistry. beilstein-journals.orgnih.govmdpi.com

Fundamental Structural Features and Electronic Nature of the 1-(trifluoromethyl)-1H-pyrazol-5-amine Nucleus

The molecular architecture of this compound consists of a five-membered pyrazole ring substituted with a trifluoromethyl group at the N1 position and a primary amine group at the C5 position. This specific arrangement of substituents dictates the compound's chemical behavior.

Trifluoromethyl Group (-CF3): Positioned on the nitrogen atom, this group acts as a potent electron-withdrawing moiety. Its strong inductive effect lowers the electron density of the pyrazole ring, influencing its aromaticity and the acidity of the N-H proton in related structures.

Amine Group (-NH2): Located at the C5 position, the amine group is a strong electron-donating group through resonance. It increases the electron density at specific positions on the ring and serves as a key site for hydrogen bonding and further chemical functionalization.

Below is a table summarizing key computed properties for a closely related isomer, 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine, which provides insight into the general characteristics of this class of compounds.

| Property | Value | Source |

| IUPAC Name | 1-methyl-5-(trifluoromethyl)pyrazol-3-amine | nih.gov |

| Molecular Formula | C5H6F3N3 | nih.gov |

| Molecular Weight | 165.12 g/mol | nih.gov |

| SMILES | CN1C(=CC(=N1)N)C(F)(F)F | nih.gov |

| XLogP3-AA | 0.8 | nih.gov |

Overview of Key Academic Research Methodologies Applied to this compound and its Derivatives

The synthesis of this compound and its derivatives involves a range of sophisticated organic chemistry methodologies. Research in this area focuses on both the construction of the core pyrazole ring and the introduction of the specific functional groups.

A foundational method for pyrazole synthesis is the condensation reaction between a hydrazine (B178648) (or its derivative) and a 1,3-dicarbonyl compound or its equivalent. nih.gov For trifluoromethylated pyrazoles, this often involves using a trifluoromethyl-containing dicarbonyl precursor. nih.govnih.gov Another powerful approach is the [3+2] cycloaddition reaction between a trifluoromethylated 1,3-dipole, such as trifluoromethyl-diazomethane or a fluorinated nitrile imine, and an appropriate alkyne or alkene. thieme-connect.comnih.gov

Recent advancements have focused on developing more efficient and regioselective synthetic routes. A one-pot synthesis for N-trifluoromethyl pyrazoles has been described, which proceeds by trapping a transiently generated trifluoromethylhydrazine with various 1,3-dicarbonyl substrates. acs.org Furthermore, methods for the direct functionalization of the pyrazole ring, such as lithiation, direct ortho-metalation (DoM), and Br-Li exchange reactions, have been developed to introduce functional groups at specific positions on pre-formed trifluoromethyl-pyrazole scaffolds. acs.orgenamine.net

The table below summarizes key synthetic strategies employed in the research of trifluoromethylated pyrazoles.

| Methodology | Description | Key Features |

| Condensation Reaction | Reaction of a hydrazine with a trifluoromethylated 1,3-dicarbonyl compound or its synthetic equivalent. nih.govnih.gov | A classic and widely used method for forming the pyrazole ring. |

| [3+2] Cycloaddition | Cycloaddition of a trifluoromethylated 1,3-dipole with an alkene or alkyne. thieme-connect.comnih.gov | Provides access to highly functionalized pyrazolines and pyrazoles. |

| Trifluoromethylation/Cyclization | Reaction of α,β-alkynic hydrazones with a hypervalent iodine reagent to introduce the -CF3 group and induce cyclization simultaneously. nih.gov | A mild, efficient, and transition-metal-free approach. |

| One-Pot Synthesis | In-situ generation of trifluoromethylhydrazine followed by reaction with a 1,3-dicarbonyl substrate. acs.org | An efficient process using readily available starting materials. |

| Ring Functionalization | Use of techniques like direct ortho-metalation (DoM) or halogen-lithium exchange on a pre-existing trifluoromethyl pyrazole ring to introduce other functional groups. acs.orgenamine.net | Allows for late-stage modification and diversification of the pyrazole scaffold. |

Structure

3D Structure

Properties

Molecular Formula |

C4H4F3N3 |

|---|---|

Molecular Weight |

151.09 g/mol |

IUPAC Name |

2-(trifluoromethyl)pyrazol-3-amine |

InChI |

InChI=1S/C4H4F3N3/c5-4(6,7)10-3(8)1-2-9-10/h1-2H,8H2 |

InChI Key |

INIVFYNBISSEPI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N(N=C1)C(F)(F)F)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis Strategies

Classic Synthetic Approaches to 1-(trifluoromethyl)-1H-pyrazol-5-amine

Traditional methods for the construction of the pyrazole (B372694) ring remain fundamental in the synthesis of this compound. These approaches often involve the cyclocondensation of key building blocks.

Condensation Reactions with Hydrazines and β-Ketonitriles

A prevalent and well-established method for the synthesis of 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines. beilstein-journals.orgnih.gov This reaction proceeds through the initial formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization to yield the 5-aminopyrazole ring. nih.gov For the synthesis of trifluoromethylated aminopyrazoles, a trifluoromethyl-containing β-ketonitrile is a required starting material.

For instance, the reaction of trifluoroacetylbenzyl cyanide with heteroarylhydrazines has been shown to produce biologically active 5-amino-1-heteroaryl-3-trifluoromethylpyrazoles. nih.gov The general mechanism involves the nucleophilic attack of the hydrazine (B178648) on the carbonyl carbon of the β-ketonitrile, followed by cyclization involving the nitrile group.

A direct synthesis of a closely related analogue, 3-(4-Bromophenyl)-1-(trifluoromethyl)-1H-pyrazol-5-amine, has been reported. This synthesis was achieved via a one-pot reaction from di-Boc trifluoromethylhydrazine and a carbonylnitrile substrate. acs.org

Table 1: Examples of Condensation Reactions for Aminopyrazole Synthesis

| Hydrazine Derivative | β-Ketonitrile | Product | Reference |

| Heteroarylhydrazines | Trifluoroacetylbenzyl cyanide | 5-amino-1-heteroaryl-3-trifluoromethylpyrazoles | nih.gov |

| di-Boc trifluoromethylhydrazine | 3-(4-bromophenyl)-3-oxopropanenitrile | 3-(4-Bromophenyl)-1-(trifluoromethyl)-1H-pyrazol-5-amine | acs.org |

Regioselective Synthesis and Control of Isomer Formation

The reaction between unsymmetrical β-dicarbonyl compounds (or their equivalents like β-ketonitriles) and substituted hydrazines can lead to the formation of regioisomers. Controlling the regioselectivity to obtain the desired isomer, such as this compound over its 3-amino isomer, is a critical aspect of the synthesis.

The nature of the hydrazine reactant plays a significant role in directing the regiochemical outcome. It has been demonstrated that when synthesizing 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles, the use of arylhydrazine hydrochlorides leads to the 1,3-regioisomer, whereas the corresponding free hydrazine yields the 1,5-regioisomer exclusively. acs.org This selectivity is attributed to the different nucleophilicities of the nitrogen atoms in the hydrazine under acidic versus neutral/basic conditions.

Furthermore, in the synthesis of pyrazolo[1,5-c]pyrimidines, the reaction of aminoguanidine (B1677879) with trifluoromethylated trioxoheptanoates proceeds with high regioselectivity, leading to the formation of 2-trifluoromethyl derivatives. researchgate.net These examples highlight that careful selection of reagents and reaction conditions is paramount for achieving the desired regiochemical control in pyrazole synthesis. nih.gov

One-Pot Multicomponent Reactions for Pyrazole Ring Construction

One-pot multicomponent reactions (MCRs) offer a streamlined and efficient approach to the synthesis of complex molecules like substituted pyrazoles from simple starting materials in a single synthetic operation. researchgate.net These reactions are highly valued for their atom economy, reduced waste generation, and operational simplicity.

A one-pot synthesis of functionalized N-trifluoromethyl pyrazoles has been developed using readily available di-Boc trifluoromethylhydrazine and various 1,3-dicarbonyl substrates, including carbonylnitriles. acs.orgwuxiapptec.comnih.gov This method allows for the direct construction of the N-trifluoromethyl pyrazole core with various substituents.

Additionally, a sequential one-pot, three-step protocol has been reported for the synthesis of polysubstituted 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazole systems. researchgate.net While not directly yielding the target compound, this demonstrates the power of one-pot methodologies in constructing complex heterocyclic systems based on a trifluoromethyl pyrazole core.

Advanced Synthetic Techniques for Fluorinated Pyrazoles

To overcome the limitations of classical methods and to improve efficiency and sustainability, advanced synthetic techniques have been applied to the synthesis of fluorinated pyrazoles.

Flow Chemistry Applications in 1-(trifluoromethyl)-1H-pyrazole Synthesis

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful tool in modern organic synthesis, offering advantages such as enhanced safety, improved reaction control, and ease of scalability. researchgate.netmdpi.com The synthesis of functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles has been successfully demonstrated using a flow reactor. researchgate.netenamine.net In this approach, lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole was performed in a flow system, allowing for precise control over reaction time and temperature, which is crucial for handling reactive organometallic intermediates. researchgate.net While this example focuses on a different isomer, the principles can be adapted for the synthesis of other functionalized trifluoromethyl pyrazoles.

Catalytic Approaches (e.g., Cu-Promoted Reactions, Transition Metal Catalysis)

Catalytic methods provide efficient and selective pathways for the synthesis of pyrazole derivatives. Both transition-metal-catalyzed and metal-free approaches have been developed.

Copper-promoted reactions have been utilized for the dimerization of 5-aminopyrazoles to produce pyrazole-fused pyridazines and pyrazines through the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds. mdpi.com While this is a derivatization of the target molecule, it highlights the utility of copper catalysis in activating bonds within the aminopyrazole scaffold. Copper catalysis has also been instrumental in trifluoromethylselenolation reactions, which are important for introducing trifluoromethyl-containing groups into organic molecules. nih.gov

Furthermore, transition-metal-free conditions have been developed for the synthesis of pyrazoles. For example, a temperature-controlled divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles has been achieved without the need for metal catalysts or oxidants. nih.gov The development of such catalytic systems is a continuous area of research aimed at providing more efficient and environmentally benign synthetic routes to valuable compounds like this compound. acs.org

Green Chemistry Principles and Sustainable Synthesis Protocols

The development of synthetic methodologies for this compound and related trifluoromethylated pyrazoles is increasingly guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Researchers are focusing on protocols that utilize environmentally benign solvents, alternative energy sources, and efficient catalytic systems to create more sustainable synthetic routes. researchgate.net

Aqueous Media Applications

The use of water as a solvent in organic synthesis is a cornerstone of green chemistry, offering significant environmental, safety, and economic benefits over traditional organic solvents. thieme-connect.com For the synthesis of pyrazole derivatives, aqueous media provides a non-toxic, non-flammable, and inexpensive reaction environment.

A notable example is the catalyst-free, three-component synthesis of 6-amino-3-(trifluoromethyl)-1,4-dihydro-1-phenyl-4-arylpyrano[2,3-c]pyrazole-5-carbonitriles. This reaction proceeds efficiently in water by reacting aryl aldehydes, malononitrile, and 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one. The methodology stands out for its mild conditions, high yields, and avoidance of any catalyst, making it an environmentally benign process. researchgate.net The use of cetyltrimethylammonium bromide (CTAB) has also been reported to facilitate the one-pot synthesis of tetrasubstituted pyrazoles in water, demonstrating the utility of surfactants in promoting reactions in aqueous environments. thieme-connect.com These approaches highlight a significant shift towards cleaner, more sustainable methods for constructing complex heterocyclic molecules. researchgate.net

Ultrasonic Irradiation Methods

Ultrasound has emerged as a valuable tool in green organic synthesis, known for its ability to accelerate reaction rates, improve yields, and reduce reaction times. orientjchem.orgscispace.com This technique, often referred to as sonochemistry, utilizes the energy from acoustic cavitation to enhance chemical reactivity. scispace.com

In the context of pyrazole synthesis, ultrasonic irradiation has been successfully applied to various transformations. For instance, a novel approach for the synthesis of dihydropyrano[2,3-c]pyrazoles involves a four-component reaction under ultrasound irradiation in an aqueous medium. researchgate.netresearchgate.net This method is lauded for its simple procedure, excellent yields, and the use of readily available catalysts. researchgate.net The application of ultrasound can lead to high-velocity interparticle collisions, which enhances mass transfer and can allow reactions to proceed rapidly without the need for organic co-solvents. researchgate.net While less common than microwave irradiation, ultrasound serves as an effective alternative, especially for reactions requiring milder conditions. rsc.org

Table 1: Comparison of Synthesis Methods for Pyrazole Derivatives

| Method | Catalyst | Solvent | Conditions | Key Advantages |

| Conventional Heating | Various | Organic Solvents | High Temperature, Long Reaction Times | Well-established procedures |

| Aqueous Synthesis | Often Catalyst-Free or Green Catalyst | Water | Room Temp or Mild Heat | Environmentally benign, safe, low cost. thieme-connect.comresearchgate.net |

| Ultrasonic Irradiation | Various/Catalyst-Free | Aqueous or Neat | Room Temperature | Accelerated reaction rates, increased yields, energy efficient. orientjchem.orgresearchgate.net |

| Microwave Irradiation | Various | Various | Controlled Temperature/Pressure | Rapid, high yields, improved efficiency. scispace.com |

Design of Catalysts for Environmentally Benign Synthesis

The development of efficient and recyclable catalysts is crucial for sustainable chemical synthesis. In the production of pyrazole derivatives, significant efforts have been made to replace hazardous and stoichiometric reagents with environmentally benign catalytic systems.

Heterogeneous catalysts are particularly attractive due to their ease of separation from the reaction mixture and potential for reuse. Examples include:

ZnO-NiO-Fe3O4 nano-composites: These have been used for the synthesis of pyrano[2,3-c]pyrazole derivatives under ultrasonic irradiation in aqueous ethanol. The catalyst is easily recovered and the work-up process is simple, leading to high yields of the pure product. tandfonline.com

CeO2/SiO2: This heterogeneous Lewis acid has been employed for the multicomponent synthesis of pyrazolones in high yields. thieme-connect.com

alpha-Casein: This eco-friendly and commercially available catalyst has been used for the facile preparation of dihydropyrano[2,3-c]pyrazoles, offering mild conditions and short reaction times. researchgate.net

Furthermore, catalyst-free approaches represent an ideal green synthetic route. The synthesis of various mono- and bis-pyrazole derivatives has been achieved through green condensation reactions without the need for any catalyst, highlighting an efficient and sustainable method that minimizes environmental impact. mdpi.comnih.gov

Precursor and Intermediate Chemistry in this compound Synthesis

The synthesis of this compound relies heavily on the chemistry of specific fluorinated precursors and the management of reactive intermediates. The strategic introduction of the trifluoromethyl (CF3) group is a key challenge, often accomplished by using specialized trifluoromethylated building blocks.

Synthesis of Key Trifluoromethylated Building Blocks

The construction of the trifluoromethyl-pyrazole core is typically achieved through cycloaddition reactions involving a key trifluoromethylated precursor. A variety of such building blocks have been developed to introduce the CF3 group with high efficiency and regioselectivity. rsc.org

Common strategies and building blocks include:

[3+2] Cycloaddition Reactions: This is a powerful method for forming the five-membered pyrazole ring. nih.govbeilstein-journals.org

2,2,2-Trifluorodiazoethane: Generated from readily available 2,2,2-trifluoroethylamine (B1214592) hydrochloride, this reagent undergoes silver-mediated cycloaddition with alkynes to produce 3-trifluoromethyl pyrazoles with high regioselectivity. mdpi.com

Trifluoromethylated Nitrile Imines: Generated in situ from corresponding hydrazonoyl halides, these intermediates react with dipolarophiles like chalcones in a fully regio- and diastereoselective manner to form trifluoromethylated pyrazolines, which can then be oxidized to pyrazoles. nih.gov

Condensation Reactions:

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: This β-alkoxyvinyl trifluoromethyl ketone is a versatile precursor that reacts with hydrazines to form a mixture of 1-substituted-3-(trifluoromethyl) and 5-(trifluoromethyl) pyrazoles. enamine.net

Multicomponent Reactions:

2-Bromo-3,3,3-trifluoropropene (BTP): This building block can be used in a multicomponent reaction with aldehydes and sulfonyl hydrazides under mild conditions to synthesize 3-trifluoromethyl pyrazole derivatives in high yields. mdpi.com

Table 2: Key Trifluoromethylated Building Blocks for Pyrazole Synthesis

| Building Block | Reaction Type | Resulting Pyrazole | Reference |

| 2,2,2-Trifluorodiazoethane | [3+2] Cycloaddition | 3-(Trifluoromethyl)pyrazoles | mdpi.com |

| Trifluoromethylated Nitrile Imines | [3+2] Cycloaddition | 3-(Trifluoromethyl)pyrazoles | nih.gov |

| 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | Cyclocondensation | 3- and 5-(Trifluoromethyl)pyrazole regioisomers | enamine.net |

| 2-Bromo-3,3,3-trifluoropropene (BTP) | Multicomponent Reaction | 3-(Trifluoromethyl)pyrazoles | mdpi.com |

| Trifluoromethylated N-propargylic hydrazones | Cyclization (via diazoallenes) | CF3-pyrazoles | nih.govbeilstein-journals.org |

Generation and Trapping of Reactive Intermediates (e.g., Trifluoromethylhydrazine)

The direct use of trifluoromethylhydrazine (CF3NHNH2) as a precursor for N-trifluoromethyl pyrazoles is complicated by its instability. acs.org Research has focused on generating this highly reactive intermediate in situ and trapping it immediately in a cyclization reaction to form the desired product.

A successful strategy involves the synthesis of a stable precursor, ditert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate. This compound is prepared by the trifluoromethylation of di-tert-butyl hydrazine-1,2-dicarboxylate using sodium triflinate (CF3SO2Na) and tert-butyl hydroperoxide (TBHP). acs.org

The subsequent steps are:

Deprotection: The Boc protecting groups are removed from the stable precursor using an acid like HCl in dioxane. This generates trifluoromethylhydrazine hydrochloride (CF3NHNH2·HCl) as a transient species.

In Situ Trapping: The generated trifluoromethylhydrazine is immediately reacted with a suitable 1,3-dicarbonyl compound or its equivalent. The condensation and subsequent cyclization yield the N-trifluoromethyl pyrazole.

Studies on the stability of trifluoromethylhydrazine hydrochloride have shown that it decomposes relatively quickly in solution (half-life of ~6 hours in DMSO), likely through the elimination of hydrogen fluoride (B91410) (HF). acs.org This instability underscores the necessity of the in situ generation and trapping approach for its effective use in synthesis. The decomposition can lead to the formation of des-CF3 pyrazoles, where hydrazine itself acts as the nucleophile. acs.org

Spectroscopic Characterization and Advanced Structural Elucidation

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic methods are indispensable for the unambiguous structural determination of organic molecules. For a compound like 1-(trifluoromethyl)-1H-pyrazol-5-amine, a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be essential to confirm its molecular structure and connectivity.

NMR spectroscopy provides detailed information about the magnetic environments of atomic nuclei, offering insights into the molecular structure and the connectivity of atoms.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyrazole (B372694) ring and the amine group. The pyrazole ring protons, H3 and H4, would likely appear as doublets due to mutual coupling. The amine (-NH₂) protons would typically present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H3 | 6.0 - 7.5 | Doublet | 2 - 4 |

| H4 | 5.5 - 6.5 | Doublet | 2 - 4 |

| -NH₂ | 4.0 - 6.0 | Broad Singlet | - |

The ¹³C NMR spectrum would reveal the carbon framework of the molecule. Three distinct signals are anticipated for the pyrazole ring carbons (C3, C4, and C5), and one for the trifluoromethyl carbon. The carbon of the CF₃ group will exhibit a characteristic quartet due to coupling with the three fluorine atoms.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹JC-F) |

| C3 | 130 - 145 | Singlet |

| C4 | 90 - 105 | Singlet |

| C5 | 145 - 160 | Singlet |

| -CF₃ | 115 - 130 | Quartet |

¹⁹F NMR is a powerful tool for detecting fluorine-containing groups. For this compound, a single signal, likely a singlet, is expected for the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift would be indicative of the electronic environment of the CF₃ group attached to the nitrogen atom of the pyrazole ring.

COSY (Correlation Spectroscopy): Would show a correlation between the coupled protons H3 and H4 on the pyrazole ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate the proton signals (H3, H4) directly to their attached carbon atoms (C3, C4).

HMBC (Heteronuclear Multiple Bond Correlation): Would establish long-range (2-3 bond) correlations, for instance, between the pyrazole protons and neighboring carbons, and potentially between the protons and the trifluoromethyl carbon, confirming the connectivity of the entire molecule.

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, key absorption bands are expected for the N-H bonds of the amine group, C-H bonds of the pyrazole ring, C=N and C=C bonds within the ring, and the C-F bonds of the trifluoromethyl group.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| -NH₂ | N-H Symmetric & Asymmetric Stretching | 3200 - 3400 |

| Pyrazole C-H | C-H Stretching | 3000 - 3100 |

| Pyrazole Ring | C=N and C=C Stretching | 1500 - 1650 |

| -NH₂ | N-H Bending (Scissoring) | 1580 - 1650 |

| -CF₃ | C-F Stretching | 1100 - 1300 (strong, multiple bands) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound (C4H4F3N3), the exact molecular weight is 151.04 g/mol . An experimental mass spectrum would be expected to show a molecular ion peak ([M]+) at this mass-to-charge ratio (m/z).

The fragmentation of pyrazole rings is influenced by their substituents. In related aminopyrazole structures, common fragmentation pathways involve the cleavage of the pyrazole ring and the loss of small molecules like HCN. The presence of the trifluoromethyl group would introduce characteristic fragmentation patterns, such as the loss of a CF3 radical or HF. A high-resolution mass spectrometry (HRMS) analysis would provide highly accurate mass measurements, confirming the elemental composition of the parent molecule and its fragments. mdpi.com

Typical data obtained from a mass spectrometry analysis would be presented in a table, as conceptualized below.

Table 1: Conceptual Mass Spectrometry Data for this compound This table is illustrative and not based on experimental data for the specific compound.

| m/z (Relative Intensity %) | Proposed Fragment Ion |

|---|---|

| 151 | [M]+• |

| 132 | [M - F]+ |

| 82 | [M - CF3]+ |

X-ray Crystallographic Analysis for Molecular Architecture

Single-Crystal X-ray Diffraction for Absolute Structure Determination

A single-crystal X-ray diffraction experiment would determine the absolute structure of this compound. This involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields a detailed three-dimensional model of the molecule and reveals how molecules are arranged within the crystal lattice.

Key data obtained from this analysis includes the crystal system, space group, and unit cell dimensions. For example, a published crystal structure for a complex derivative, 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole, showed a monoclinic crystal system. nih.gov This type of data is fundamental for unambiguous structural confirmation.

Table 2: Conceptual Crystallographic Data for this compound This table is illustrative and not based on experimental data for the specific compound.

| Parameter | Value |

|---|---|

| Chemical Formula | C4H4F3N3 |

| Formula Weight | 151.09 |

| Crystal System | (e.g., Monoclinic) |

| Space Group | (e.g., P21/c) |

| a (Å) | (Value) |

| b (Å) | (Value) |

| c (Å) | (Value) |

| β (°) | (Value) |

| Volume (ų) | (Value) |

| Z | (Value) |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H...π Interactions)

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular interactions. For an amino-pyrazole, strong hydrogen bonds involving the amine (-NH2) group are expected to be significant. The amine group can act as a hydrogen bond donor, while the pyrazole ring's nitrogen atoms can act as acceptors.

Furthermore, the trifluoromethyl group, despite its electron-withdrawing nature, can participate in weaker intermolecular interactions. In the crystal structures of other trifluoromethylated organic molecules, C-H···F and C-F···π interactions have been observed to play a crucial role in stabilizing the crystal packing. nih.gov The analysis would also investigate potential π-π stacking interactions between pyrazole rings. Understanding these interactions is key to predicting the material's properties.

Conformational Analysis and Molecular Geometry

Crystallographic data provides precise measurements of molecular geometry. For this compound, this would include the planarity of the pyrazole ring and the bond lengths and angles of the amine and trifluoromethyl substituents. In related substituted pyrazole structures, the pyrazole ring is typically planar. nih.gov The analysis would also reveal the rotational conformation (torsion angles) of the trifluoromethyl group relative to the pyrazole ring, which can be influenced by steric effects and intermolecular forces within the crystal. acs.org

Theoretical and Computational Chemistry Studies

Electronic Structure Investigations

The electronic properties of a molecule are fundamental to understanding its stability, reactivity, and spectroscopic behavior. Computational methods, particularly those rooted in quantum mechanics, allow for a detailed exploration of these characteristics.

For instance, DFT calculations have been successfully employed to optimize the molecular geometry of various substituted pyrazoles. researchgate.netderpharmachemica.com These studies typically utilize hybrid functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p) to achieve a balance between computational cost and accuracy. derpharmachemica.com For a molecule like 1-(trifluoromethyl)-1H-pyrazol-5-amine, DFT would be used to predict bond lengths, bond angles, and dihedral angles, providing a three-dimensional model of its most stable conformation. The trifluoromethyl group is known to be strongly electron-withdrawing, which would influence the geometry and electron distribution of the pyrazole (B372694) ring. nih.govrsc.org

Theoretical studies on similar heterocyclic compounds have shown that DFT can accurately predict structural parameters that are in good agreement with experimental X-ray diffraction data. rdd.edu.iq Therefore, it is expected that a DFT optimization of this compound would yield reliable predictions of its ground state geometry.

Table 1: Representative Calculated Ground State Properties for a Substituted Pyrazole Derivative ((E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole) using DFT/B3LYP/6-311++G(d,p) derpharmachemica.com

| Parameter | Value |

| Total Energy | -1050.8 Hartree |

| Dipole Moment | 2.53 Debye |

| HOMO Energy | -6.02 eV |

| LUMO Energy | -2.25 eV |

| Energy Gap (HOMO-LUMO) | 3.77 eV |

This table presents data for an analogous compound to illustrate the type of information obtained from DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy and spatial distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons. youtube.com

The HOMO represents the electron-donating capability of a molecule, while the LUMO indicates its electron-accepting ability. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a larger gap generally implies higher stability and lower reactivity. youtube.comyoutube.comschrodinger.com

For this compound, the electron-donating amine group would be expected to contribute significantly to the HOMO, likely localized on the nitrogen atom and the pyrazole ring. Conversely, the strongly electron-withdrawing trifluoromethyl group would lower the energy of the LUMO, which would likely be distributed over the pyrazole ring and the CF3 group.

Computational studies on other trifluoromethyl-substituted pyrazoles have shown that the introduction of a CF3 group can significantly influence the HOMO and LUMO energy levels. mdpi.com A study on 6-CF3-1H-pyrazolo[3,4-b]quinolines demonstrated how substitutions on the pyrazole core modulate the HOMO and LUMO energies. mdpi.comresearchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for a Trifluoromethyl-Substituted Pyrazoloquinoline (Mol3: 1-phenyl-3-phenyl-6-CF3-1H-pyrazolo[3,4-b]quinoline) mdpi.com

| Molecular Orbital | Energy (eV) |

| HOMO | -5.73 |

| LUMO | -2.69 |

| Energy Gap (ΔE) | 3.04 |

This table provides data for a related trifluoromethyl-containing heterocyclic compound to exemplify typical FMO energy values.

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netavogadro.cc The MESP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack. researchgate.net

In this compound, the MESP map would be expected to show a region of high negative potential around the nitrogen atoms of the pyrazole ring and the amine group, due to the presence of lone pairs of electrons. These sites would be the most likely points for electrophilic interaction. Conversely, the hydrogen atoms of the amine group and the area around the electron-withdrawing trifluoromethyl group would exhibit positive electrostatic potential, making them susceptible to nucleophilic attack.

Studies on other nitrogen heterocycles have demonstrated the utility of MESP in understanding intermolecular interactions, such as hydrogen bonding. rsc.org The MESP for this compound would provide a clear visual representation of its charge distribution and reactivity patterns.

Spectroscopic Property Prediction and Validation

Computational methods are also instrumental in predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra and the confirmation of molecular structures.

Computational vibrational spectroscopy, typically performed using DFT, can predict the infrared (IR) and Raman spectra of a molecule. nih.gov By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated that can be compared with experimental data. esisresearch.org This comparison helps in the assignment of vibrational modes to specific molecular motions.

For this compound, the calculated vibrational spectrum would show characteristic peaks for the pyrazole ring, the C-F stretching and bending modes of the trifluoromethyl group, and the N-H stretching and bending modes of the amine group. Theoretical studies on other pyrazole derivatives have shown good agreement between calculated and experimental vibrational frequencies after applying a scaling factor to account for anharmonicity and other computational approximations. derpharmachemica.com

Table 3: Representative Calculated Vibrational Frequencies for a Substituted Pyrazole Derivative ((E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole) derpharmachemica.com

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3062 | 3061 |

| CH3 Asymmetric Stretch | 2998, 2946 | 2993, 2949 |

| CH3 Symmetric Stretch | 2916, 2901 | 2918, 2848 |

| Aromatic C=C Stretch | 1580, 1564 | 1597, 1552 |

| C-N Stretch | 1169 | 1172 |

| C-H Out-of-plane Bend | 813, 764 | 831, 759 |

This table presents data for an analogous compound to illustrate the correlation between calculated and experimental vibrational frequencies.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR shielding tensors, from which chemical shifts can be derived. nih.govjoaquinbarroso.comresearchgate.net

For this compound, GIAO calculations would predict the 1H, 13C, 15N, and 19F NMR chemical shifts. These predictions are highly sensitive to the molecular geometry and electronic environment of each nucleus. The calculated shifts, when compared to a reference compound like tetramethylsilane (B1202638) (TMS), can provide a theoretical NMR spectrum that is invaluable for structural elucidation. mdpi.comnrel.gov

Studies on other pyrazole derivatives have demonstrated that DFT-GIAO methods can predict chemical shifts with a reasonable degree of accuracy, often with root-mean-square errors of less than 0.4 ppm for 1H shifts. nih.govresearchgate.net The predicted NMR spectrum for this compound would show distinct signals for the protons and carbons of the pyrazole ring, as well as for the trifluoromethyl group, providing a detailed fingerprint of its molecular structure.

Table 4: Representative Calculated and Experimental 1H and 13C NMR Chemical Shifts (ppm) for a Substituted Pyrazole Derivative (Q-tsa) semanticscholar.org

| Atom | Calculated ¹H Shift | Experimental ¹H Shift | Atom | Calculated ¹³C Shift | Experimental ¹³C Shift |

| H11, H12, H13 | 1.05, 1.68, 3.32 | 1.27 (triplet) | C17, C13, C10, C15 | 35.02, 39.89, 61.41, 62.09 | 35.02, 39.89, 61.41, 62.09 |

| H14, H15 | 4.56, 4.50 | 4.00 (singlet) | Aromatic C | 111.55-157.80 | 110.8-153.04 |

| H9, H10, H17, H16, H7, H8 | 3.86, 3.92, 4.19, 4.21, 5.00, 5.40 | 4.07, 4.16, 5.50 | Carbonyl C | 175.90 | 168.26 |

This table presents data for an analogous compound to illustrate the application of computational methods in predicting NMR chemical shifts.

UV-Vis Absorption and Emission Spectrum Simulation (e.g., TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum computational method used to simulate the electronic absorption spectra (UV-Vis) of molecules. mdpi.commdpi.com This technique calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. mdpi.com For compounds like this compound, TD-DFT can predict the maximum absorption wavelength (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

The process involves first optimizing the molecule's ground-state geometry using DFT methods (e.g., B3LYP functional with a basis set like 6-311++G(d,p)). mdpi.com Subsequently, TD-DFT calculations are performed on this optimized structure to determine the vertical excitation energies. mdpi.com The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is crucial for simulating spectra in solution, as solute-solvent interactions can significantly shift absorption wavelengths. mdpi.com

Theoretical studies on similar pyrazole derivatives have demonstrated that TD-DFT calculations can accurately reproduce experimental UV-Vis spectra. researchgate.net These simulations reveal how substituents on the pyrazole ring, such as the electron-withdrawing trifluoromethyl group and the electron-donating amine group, influence the energy of the frontier molecular orbitals (HOMO and LUMO) and, consequently, the electronic transition energies. researchgate.net

Table 1: Illustrative TD-DFT Calculated Electronic Transitions for a Pyrazole Derivative This table presents hypothetical data based on typical computational results for similar heterocyclic compounds to illustrate the output of a TD-DFT analysis.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S0 → S1 | 4.58 | 270.7 | 0.185 | HOMO → LUMO |

| S0 → S2 | 5.15 | 240.8 | 0.095 | HOMO-1 → LUMO |

Reactivity and Reaction Mechanism Probing through Computation

Computational methods are indispensable for mapping the intricate details of chemical reactions, including identifying the most favorable pathways and understanding the factors that control reaction outcomes.

Density Functional Theory (DFT) is widely employed to calculate the potential energy surfaces of chemical reactions involving pyrazole derivatives. By locating and calculating the energies of reactants, transition states (TS), intermediates, and products, a complete reaction energy profile can be constructed. These profiles are critical for understanding reaction kinetics and mechanisms, such as those in the synthesis of substituted pyrazoles. researchgate.net

For instance, in the N-alkylation of a pyrazole, DFT calculations can predict whether the reaction will occur at the N1 or N2 position by comparing the activation energies of the two competing pathways. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a calculated transition state correctly connects the reactant and product on the potential energy surface. researchgate.net

Tautomerism is a significant phenomenon in heterocyclic chemistry, and pyrazoles can exist in different tautomeric forms. researchgate.net For this compound, prototropic tautomerism can occur. Computational chemistry offers a reliable way to assess the relative stabilities of these tautomers. High-level ab initio (e.g., MP2) and DFT calculations are used to determine the total energies (E) and Gibbs free energies (G) of each tautomer. researchgate.net

Studies on pyrazoles substituted with electron-withdrawing groups, like the trifluoromethyl group, have shown that these substituents can significantly influence the position of the tautomeric equilibrium. researchgate.net The calculations indicate that for pyrazoles bearing a CF₃ group at the 3-position, the 3-CF₃ tautomer is generally favored. researchgate.net The energy difference (ΔE or ΔG) between tautomers indicates which form will predominate under equilibrium conditions. researchgate.net

Table 2: Calculated Relative Energies for Hypothetical Tautomers of a Substituted Pyrazole This table provides representative data illustrating how computational methods quantify tautomer stability.

| Tautomer | Method | Relative Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) |

|---|---|---|---|

| Tautomer A | B3LYP/6-311++G** | 0.00 | 0.00 |

| Tautomer B | B3LYP/6-311++G** | +3.5 | +3.2 |

Solvent Effects on Molecular and Electronic Structure

The surrounding solvent medium can profoundly impact a molecule's structure, stability, and reactivity. ijpcbs.commdpi.com Computational models, such as the aforementioned PCM or the Solvation Model based on Density (SMD), are used to simulate these effects. researchgate.netiau.ir These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies.

For pyrazole derivatives, computational studies have shown that polar solvents can stabilize more polar tautomers, thus shifting the tautomeric equilibrium compared to the gas phase or nonpolar solvents. ijpcbs.commdpi.com Solvation energies calculated for different solvents can predict the solubility and stability of the compound in various media. researchgate.net Furthermore, solvent effects are critical for accurately simulating UV-Vis spectra, as the electronic transitions can be sensitive to the polarity of the environment, a phenomenon known as solvatochromism. researchgate.net

Non-Covalent Interactions and Supramolecular Assembly Prediction

Non-covalent interactions are the primary driving forces behind the formation of organized molecular structures in the solid state (supramolecular assembly) and molecular recognition events. The structure of this compound, with its hydrogen-bond donating amine group (-NH₂) and potentially accepting pyrazole nitrogen atoms and fluorine atoms, is well-suited for forming such interactions.

Computational methods are used to analyze and quantify these interactions, including:

Hydrogen Bonding: The -NH₂ group can act as a hydrogen bond donor, while the pyrazole ring nitrogens can act as acceptors. X-ray and computational studies on similar pyrazoles have revealed the formation of dimers through intermolecular hydrogen bonds. mdpi.com

Halogen Bonding and other F···X Interactions: The electron-withdrawing nature of the trifluoromethyl group makes its fluorine atoms potential participants in various stabilizing interactions, although they are generally weak hydrogen bond acceptors. mdpi.com

π-π Stacking: The aromatic pyrazole ring can engage in π-π stacking interactions with other aromatic systems.

Theoretical tools like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion forces, providing a deep understanding of the nature of these non-covalent bonds. rsc.org These analyses are crucial for predicting crystal packing and designing materials with specific solid-state properties.

Reactivity, Derivatization, and Functionalization Strategies

Reactions of the Pyrazole (B372694) Ring System

The pyrazole nucleus in 1-(trifluoromethyl)-1H-pyrazol-5-amine is susceptible to a variety of reactions, including electrophilic aromatic substitution, nucleophilic additions leading to cyclization, and oxidative ring-opening. These transformations allow for the modification of the core heterocyclic structure.

Electrophilic Aromatic Substitution on the Pyrazole Nucleus

The pyrazole ring is an aromatic heterocycle and can undergo electrophilic aromatic substitution. The position of substitution is directed by the existing substituents. In the case of this compound, the amino group at the 5-position is an activating group and an ortho-, para-director, while the trifluoromethyl group at the 1-position is a deactivating group. The C4 position of the pyrazole ring is the most electron-rich and, therefore, the most susceptible to electrophilic attack.

Studies on similar pyrazole systems have demonstrated the feasibility of electrophilic substitution. For instance, the bromination of 1-methyl-5-(trifluoromethyl)-1H-pyrazole using N-bromosuccinimide (NBS) occurs under mild conditions to yield the 4-bromo derivative. enamine.net Similarly, the halogenation of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides (NXS, where X = Br, I, Cl) proceeds at room temperature to afford the corresponding 4-halogenated pyrazoles in moderate to excellent yields. beilstein-archives.org Nitration of pyrazoles, another key electrophilic aromatic substitution, has also been explored, leading to the introduction of a nitro group onto the pyrazole ring, typically at the 4-position. nih.gov

These examples strongly suggest that this compound would readily undergo electrophilic aromatic substitution at the C4 position.

Table 1: Examples of Electrophilic Aromatic Substitution on Pyrazole Derivatives

| Starting Material | Reagent | Product | Reference |

| 1-methyl-5-(trifluoromethyl)-1H-pyrazole | NBS | 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole | enamine.net |

| 3-phenyl-1-tosyl-1H-pyrazol-5-amine | NBS | 4-bromo-3-phenyl-1-tosyl-1H-pyrazol-5-amine | beilstein-archives.org |

| 3-phenyl-1-tosyl-1H-pyrazol-5-amine | NCS | 4-chloro-3-phenyl-1-tosyl-1H-pyrazol-5-amine | beilstein-archives.org |

| 4-nitro-1-acetonpyrazole | HNO₃/H₂SO₄ | 4-nitro-1-(trinitromethyl)-pyrazole | nih.gov |

Nucleophilic Additions and Cyclization Reactions (e.g., Domino Cyclization)

The pyrazole ring system in this compound can participate in nucleophilic addition and cyclization reactions, often in a domino fashion, to construct more complex heterocyclic scaffolds. These reactions can be initiated by the nucleophilic character of the amino group or by the reactivity of the pyrazole ring itself.

A notable example is the multicomponent domino reaction of pyrazol-5-amines with arylglyoxals. nih.govnih.gov These reactions can selectively produce a variety of fused heterocyclic systems, including pyrazolo-fused 1,7-naphthyridines, 1,3-diazocanes, and pyrroles, depending on the substituents on the pyrazole ring and the reaction conditions. nih.govnih.gov The process involves a sequence of nucleophilic additions, cyclizations, and rearrangements, highlighting the synthetic versatility of the pyrazol-5-amine scaffold.

Furthermore, the in-situ generation of reactive intermediates from 1H-pyrazol-5-amines can trigger domino cyclization cascades. For instance, the oxidative ring-opening of 1H-pyrazol-5-amines can lead to the formation of 3-diazenylacrylonitrile derivatives, which can then undergo nucleophilic addition and subsequent cyclization to form complex polycyclic systems like 3H-pyrazolo[3,4-e]pyrrolo[1,2-a]pyrazine derivatives. researchgate.net

Oxidative Ring-Opening and Subsequent Transformations

The pyrazole ring, particularly in the presence of an amino group at the 5-position, can be susceptible to oxidative ring-opening under specific conditions. This reaction provides a pathway to novel acyclic intermediates that can be further transformed into different heterocyclic systems.

A study on the oxidative ring-opening of 1H-pyrazol-5-amines using iodosobenzene (B1197198) (PhIO) under mild and transition-metal-free conditions demonstrated the formation of 3-diazenylacrylonitrile derivatives. researchgate.net Computational studies suggest that this transformation proceeds through a hydroxylamine (B1172632) intermediate followed by the elimination of water. researchgate.net The resulting ring-opened products are valuable synthons for subsequent cyclization reactions, as demonstrated by their use in the construction of pyrazolo–pyrrolo–pyrazine scaffolds through a domino cyclization pathway. researchgate.net

Functionalization at the Amino Group of this compound

The primary amino group at the 5-position of this compound is a key site for functionalization. Its nucleophilic character allows for a variety of reactions, including acylation and alkylation, leading to the formation of a wide range of derivatives with modified properties.

Acylation and Alkylation Reactions

The amino group of this compound can be readily acylated and alkylated using standard synthetic methodologies. Acylation is typically achieved by reacting the amine with acylating agents such as acyl chlorides or anhydrides in the presence of a base. This reaction leads to the formation of the corresponding amides. The acylation of aminopyrazoles is a widely used strategy in the synthesis of biologically active compounds. nih.govresearchgate.net

Alkylation of the amino group can be accomplished using alkyl halides or other alkylating agents. For instance, the alkylation of 5‐phenyl‐3‐(trifluoromethyl)‐1H‐pyrazole‐4‐amine with butyl bromide has been reported. researchgate.net This suggests that the amino group of this compound can be similarly functionalized with various alkyl groups.

Table 2: Representative Acylation and Alkylation Reactions of Aminopyrazoles

| Aminopyrazole Derivative | Reagent | Reaction Type | Product Type | Reference |

| 5-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-amine | Butyl bromide | Alkylation | N-butyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine | researchgate.net |

| 5(3)-Hydroxy-3(5)-substituted-1H-pyrazoles | Acetyl chloride | Acylation | Pyrazolyl acetate | researchgate.net |

| Polyamines | 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones | Acylation | Mono-acylated polyamines | nih.gov |

Formation of Amide and Carboxamide Derivatives

The formation of amide and carboxamide derivatives is a common and important transformation of the amino group in this compound. These derivatives are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.

The synthesis of pyrazole carboxamide derivatives can be achieved by coupling the aminopyrazole with a carboxylic acid or its activated derivative. For example, pyrazole carboxylic acid amides have been synthesized from the corresponding pyrazole amines and pyrazole carbonyl chlorides. nih.gov A series of 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives were prepared from 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride and various amines. hep.com.cn This methodology can be adapted for the synthesis of N-[1-(trifluoromethyl)-1H-pyrazol-5-yl] amides and carboxamides by reacting this compound with appropriate carboxylic acid derivatives.

The synthesis of N-trifluoromethyl amides from carboxylic acid derivatives has also been reported, providing a route to amides with a trifluoromethyl group directly attached to the nitrogen atom. escholarship.orgnih.gov

Table 3: Examples of Amide and Carboxamide Synthesis from Aminopyrazoles

| Aminopyrazole | Coupling Partner | Product | Reference |

| 5-amino-1,3,4-thiadiazole-2-sulfonamide | 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride | Pyrazole carboxylic acid amide of 5-amino-1,3,4-thiadiazole-2-sulfonamide | nih.gov |

| Various anilines | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride | N-Aryl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamides | hep.com.cn |

| 5-chloropyrazolo[1,5-a]pyrimidine intermediates | Various amines | 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides | nih.gov |

| 4-nitro-1H-pyrazole-3-carboxylic acid | Various amines | 1H-pyrazole-3-carboxamide derivatives | mdpi.com |

Structure Activity Relationship Sar and Rational Molecular Design

General Principles of Structure-Activity Relationship for 1-(trifluoromethyl)-1H-pyrazol-5-amine Derivatives

The biological activity of derivatives of this compound is modulated by the interplay of its core components: the pyrazole (B372694) ring, the trifluoromethyl group at position 1, and the amino group at position 5. Modifications to each of these components can significantly impact the compound's potency, selectivity, and pharmacokinetic properties. researchgate.netresearchgate.net The pyrazole scaffold itself is a versatile building block known to be present in a wide array of biologically active molecules. nih.govnih.gov

Key principles governing the SAR of these derivatives include:

Electronic Effects: The electron-withdrawing nature of the trifluoromethyl group influences the electronic distribution within the pyrazole ring, affecting its interactions with biological targets. researchgate.net

Steric Factors: The size and shape of substituents on the pyrazole ring can dictate the molecule's ability to fit into the binding site of a target protein. nih.gov

Hydrogen Bonding Capability: The amino group at the 5-position is a key hydrogen bond donor, crucial for anchoring the molecule to its biological target. acs.org

Systematic modifications of the this compound scaffold have led to the identification of derivatives with a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. researchgate.netnih.gov

Positional and Substituent Effects on Biological Activity

The specific placement and nature of substituents on the this compound core are critical determinants of biological activity.

Furthermore, the introduction of a trifluoromethyl group can increase the lipophilicity of a compound, which may improve its absorption and distribution within a biological system. researchgate.net In some cases, the replacement of a methyl group with a trifluoromethyl group has been shown to increase biological activity by an order of magnitude, although this is not a universal outcome. acs.org The -CF3 group can also engage in specific interactions with biological targets, such as dipole-dipole or orthogonal multipolar interactions, which can contribute to binding affinity. acs.org

Table 1: Physicochemical Properties Influenced by the Trifluoromethyl Group

| Property | Effect of Trifluoromethyl Group | Reference |

| Metabolic Stability | Increased | researchgate.net |

| Lipophilicity | Increased | researchgate.net |

| Binding Affinity | Can be enhanced through specific interactions | acs.org |

| Acidity of N-H bonds | Increased | nih.gov |

The amino (-NH2) group at the 5-position of the pyrazole ring is a critical functional group for establishing interactions with biological targets. As a hydrogen bond donor, it can form strong hydrogen bonds with amino acid residues in the active site of enzymes or receptors. acs.org The nucleophilicity of this amino group also allows for the synthesis of a wide range of derivatives through reactions such as acylation and condensation. scirp.org

The position of the amino group on the pyrazole ring is crucial. For instance, in some classes of compounds, the distance between the exocyclic amino group and an endocyclic nitrogen atom has been shown to be important for biological activity. mdpi.com The basicity of the amino group can also be modulated by substituents on the pyrazole ring, which in turn can affect its binding properties.

Studies on various N1-substituted pyrazoles have demonstrated that both alkyl and aryl substituents can be well-tolerated and can be optimized to improve potency and selectivity. researchgate.net The electronic properties of substituents at the N1 position can also modulate the electronic character of the pyrazole ring, which can in turn influence the reactivity and binding affinity of the molecule. scispace.com

Table 2: Examples of N1-Substituents and their Potential Impact on Activity

| N1-Substituent | Potential Impact | Reference |

| Small Alkyl Groups | Can improve lipophilicity and cell permeability. | researchgate.net |

| Aryl/Heteroaryl Groups | Can introduce additional binding interactions (e.g., pi-stacking) and allow for further functionalization. | researchgate.net |

| Groups with Hydrogen Bonding Potential | Can form additional hydrogen bonds with the target, increasing binding affinity. | frontiersin.org |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org For derivatives of this compound, QSAR models can be developed to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov

These models typically use a set of molecular descriptors that quantify various physicochemical properties of the molecules, such as electronic, steric, and hydrophobic characteristics. researchgate.net For example, a QSAR study on a series of pyrazole derivatives might identify descriptors like the dipole moment, the energy of the lowest unoccupied molecular orbital (LUMO), and the polar surface area as being important for activity. semanticscholar.orgresearchgate.net The resulting QSAR model can then be used to prioritize the synthesis of new derivatives with a higher probability of being active. nih.gov

Molecular Modeling and Docking Studies for Target Interactions

Molecular modeling and docking are powerful computational tools used to visualize and predict how a ligand, such as a this compound derivative, binds to its biological target at the molecular level. nih.gov Docking studies can provide valuable insights into the binding mode of a compound, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.net

For example, a docking study might reveal that the amino group of this compound forms a crucial hydrogen bond with a specific amino acid residue in the active site of an enzyme, while the trifluoromethyl group is situated in a hydrophobic pocket. alrasheedcol.edu.iq This information can then be used to rationally design new derivatives with improved binding affinity by, for example, introducing additional functional groups that can form favorable interactions with the target. nih.gov Molecular modeling can also be used to predict the pharmacokinetic properties of a compound, such as its absorption, distribution, metabolism, and excretion (ADME), which are important considerations in drug design. alrasheedcol.edu.iq

Analysis of Ligand-Target Binding Sites

The efficacy of kinase inhibitors is intrinsically linked to their ability to bind with high affinity and specificity to the ATP-binding pocket of the target kinase. For derivatives of this compound, a recurring target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. nih.govnih.gov Molecular docking studies and SAR analyses of pyrazole-based VEGFR-2 inhibitors have provided a detailed understanding of the critical interactions within the enzyme's active site. nih.govmdpi.com

A prime example that illuminates the binding mode of this scaffold is the investigational drug Acrizanib, a VEGFR-2 inhibitor bearing a N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl) moiety. nih.govnih.gov Based on the binding patterns of Acrizanib and other pyrazole-based kinase inhibitors, the binding of a typical this compound derivative to the VEGFR-2 kinase domain can be inferred to involve several key interactions:

Hinge Region Binding: The pyrazole core is crucial for forming hydrogen bonds with the hinge region of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the enzyme. Specifically, the nitrogen atoms of the pyrazole ring are positioned to interact with the backbone amide and carbonyl groups of key residues such as Cys919. researchgate.net This interaction is a hallmark of many Type II kinase inhibitors and is essential for anchoring the inhibitor in the ATP-binding site. researchgate.net

Role of the Amine Group: The 5-amino group serves as a crucial attachment point for larger substituents that can extend into other regions of the ATP-binding site, thereby increasing both potency and selectivity. These substituents can be designed to form additional hydrogen bonds or hydrophobic interactions with residues in the solvent-exposed region or the "DFG-out" pocket, which is characteristic of Type II kinase inhibitors.

The table below summarizes the probable key interactions between a this compound derivative and the VEGFR-2 active site, based on data from related compounds.

| Structural Feature of Inhibitor | Interacting Residue/Region in VEGFR-2 | Type of Interaction | Significance |

| Pyrazole Ring Nitrogens | Hinge Region (e.g., Cys919) | Hydrogen Bonding | Anchors the inhibitor in the ATP-binding pocket. |

| Trifluoromethyl Group | Hydrophobic Pocket | Hydrophobic Interactions | Enhances binding affinity and potency. |

| 5-Amino Group Substituents | Solvent-Exposed Region / "DFG-out" Pocket | Hydrogen Bonding / Hydrophobic Interactions | Increases potency and selectivity. |

Elucidation of Molecular Mechanisms of Action (e.g., Enzyme Inhibition Pathways)

Derivatives of this compound primarily function as ATP-competitive inhibitors of protein kinases. nih.gov Their mechanism of action involves binding to the ATP-binding site of the kinase, thereby preventing the binding of ATP and the subsequent phosphorylation of substrate proteins. This blockade of signal transduction is the cornerstone of their therapeutic effect.

In the context of VEGFR-2, these inhibitors obstruct the signaling cascade that leads to angiogenesis, the formation of new blood vessels. nih.govnih.gov The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, normally triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival—all critical steps in angiogenesis.

A this compound-based inhibitor, by occupying the ATP-binding site, directly prevents this initial autophosphorylation of VEGFR-2. nih.govnih.gov This inhibition at the apex of the signaling cascade effectively shuts down all downstream pro-angiogenic signals. Studies on Acrizanib have demonstrated that it inhibits the multisite phosphorylation of VEGFR-2 in a dose-dependent manner. nih.govnih.gov

The general pathway of enzyme inhibition by these compounds can be summarized as follows:

Binding to the Kinase Active Site: The inhibitor reversibly binds to the ATP-binding pocket of the VEGFR-2 kinase domain.

Competitive Inhibition: The inhibitor competes with endogenous ATP for binding to the kinase.

Prevention of Phosphorylation: By blocking ATP binding, the inhibitor prevents the autophosphorylation of the VEGFR-2 receptor.

Inhibition of Downstream Signaling: The lack of phosphorylation leads to the inactivation of downstream signaling pathways that are crucial for angiogenesis.

Anti-Angiogenic Effect: The inhibition of endothelial cell proliferation, migration, and tube formation results in the suppression of new blood vessel growth.

The table below outlines the key steps in the molecular mechanism of action for this compound derivatives as VEGFR-2 inhibitors.

| Step | Description | Molecular Consequence | Cellular Outcome |

| 1 | Binding to VEGFR-2 | The inhibitor occupies the ATP-binding pocket of the kinase domain. | VEGFR-2 is rendered incapable of binding ATP. |

| 2 | Competitive Inhibition | The inhibitor prevents the binding of ATP to the active site. | Kinase activity is blocked. |

| 3 | Blockade of Autophosphorylation | Tyrosine residues in the VEGFR-2 intracellular domain are not phosphorylated. | The receptor remains in an inactive state. |

| 4 | Interruption of Signal Transduction | Downstream signaling pathways (e.g., MAPK, PI3K-Akt) are not activated. | Pro-angiogenic signals are not transmitted. |

| 5 | Inhibition of Angiogenesis | Endothelial cell proliferation, migration, and tube formation are suppressed. | Formation of new blood vessels is inhibited. |

Applications in Chemical Biology and Advanced Materials Mechanistic Focus

Molecular Probes and Biological Target Deconvolution

The 1-(trifluoromethyl)-1H-pyrazol-5-amine core is a key component in a variety of molecular probes designed for the elucidation of biological pathways and the identification of therapeutic targets. Its ability to be readily functionalized allows for the systematic exploration of structure-activity relationships (SAR), leading to potent and selective agents for target deconvolution.

Enzyme Inhibition Studies

Derivatives of this compound have been extensively investigated as inhibitors of several key enzyme classes, demonstrating diverse mechanisms of action.

Cyclooxygenase-2 (COX-2): The pyrazole (B372694) scaffold is a well-established pharmacophore in the design of selective COX-2 inhibitors. The trifluoromethyl group often plays a crucial role in enhancing the binding affinity and selectivity of these compounds. Mechanistically, the sulfonamide or a bioisosteric equivalent on an appended phenyl ring of the pyrazole core inserts into a hydrophilic side pocket of the COX-2 active site, forming key hydrogen bonds with residues such as Arg513 and His90. The trifluoromethyl group, typically positioned on the pyrazole ring, contributes to favorable hydrophobic interactions within the active site, thereby increasing the potency and residence time of the inhibitor. This selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a critical factor in reducing the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).

Adenylyl Cyclase 1 (AC1) and Ryanodine (B192298) Receptors (RyRs): Currently, there is a lack of specific research detailing the direct inhibitory mechanisms of this compound derivatives on Adenylyl Cyclase 1 and Ryanodine Receptors. However, the versatility of the pyrazole scaffold suggests its potential for the development of modulators for these targets. Future research may explore the design of pyrazole-based compounds that can interact with the catalytic sites or allosteric regulatory domains of these complex signaling proteins.

Receptor Engagement and Mechanistic Investigations

The this compound scaffold has been incorporated into ligands targeting various receptors, enabling detailed mechanistic studies of receptor function and signaling. For instance, pyrazole derivatives have been instrumental in probing the adenosine (B11128) receptors, which are G-protein coupled receptors involved in a multitude of physiological processes. The pyrazole ring can act as a bioisostere for other aromatic systems, and the trifluoromethyl group can modulate the electronic distribution and lipophilicity of the ligand, thereby influencing its binding affinity and selectivity for different adenosine receptor subtypes. These molecular probes are invaluable tools for dissecting the complex pharmacology of these receptors and identifying novel therapeutic opportunities.

Antimicrobial and Antiviral Mechanism-Based Research

The emergence of drug-resistant pathogens has spurred the search for novel antimicrobial and antiviral agents. Pyrazole derivatives, including those with a trifluoromethyl group, have shown promise in this area.

Antimicrobial Research: Studies on N-(trifluoromethyl)phenyl substituted pyrazole derivatives have demonstrated their efficacy as growth inhibitors of antibiotic-resistant Gram-positive bacteria. researchgate.netnih.gov Mechanistic investigations suggest that these compounds may have a global effect on bacterial cell function, as evidenced by broad-range inhibitory effects in macromolecular synthesis inhibition studies. researchgate.net The trifluoromethyl group is often crucial for the observed activity and can contribute to the disruption of bacterial membrane integrity or interference with essential metabolic pathways.

| Compound Type | Organism | Mechanism of Action |

| N-(trifluoromethyl)phenyl pyrazole derivatives | Gram-positive bacteria (e.g., MRSA) | Global effect on bacterial cell function, potential disruption of macromolecular synthesis. researchgate.net |

Antiviral Research: Pyrazole derivatives have been investigated for their antiviral properties against a range of viruses. For example, 1-methyl-3-(trifluoromethyl)-N-[4-(pyrrolidinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide derivatives have been identified as effective inhibitors of the measles virus (MV). mdpi.com The mechanism of action for many pyrazole-based antiviral agents involves the inhibition of viral enzymes essential for replication, such as polymerases or proteases. The trifluoromethyl group can enhance the binding affinity of these inhibitors to their target enzymes.

Chemical Scaffold for Novel Compound Development

Beyond its direct applications as a bioactive moiety, this compound serves as a versatile chemical scaffold for the synthesis of a new generation of compounds with tailored properties for specific applications in agriculture and biotechnology.

Design and Synthesis of Insecticides and Agrochemicals (mechanistic insights)

The pyrazole scaffold is a cornerstone in the development of modern insecticides. The well-known phenylpyrazole insecticide, fipronil, which contains a trifluoromethylsulfinyl group, acts by blocking GABA-gated chloride channels in insects, leading to central nervous system disruption. Building on this knowledge, derivatives of 5-(trifluoromethyl)-1H-pyrazole have been synthesized and evaluated for their insecticidal properties. researchgate.net These compounds often target the insect ryanodine receptor, an intracellular calcium release channel crucial for muscle contraction. By modulating the activity of this receptor, these pyrazole-based insecticides cause uncontrolled muscle contraction, paralysis, and ultimately, death of the insect. The trifluoromethyl group is a key feature in many of these compounds, contributing to their potency and metabolic stability in the target pests.

Development of Fluorescent Labels and Chemical Probes

The inherent electronic properties of the pyrazole ring, combined with the ability to introduce various functional groups, make the this compound scaffold a promising candidate for the development of fluorescent labels and chemical probes. While specific examples derived directly from this compound are not yet widespread in the literature, the broader class of pyrazoline and pyrazole derivatives has been successfully utilized in the design of fluorescent probes for detecting ions and biomolecules. The pyrazole ring can be incorporated into larger conjugated systems, and the amino group provides a convenient handle for attaching fluorophores or recognition elements. The trifluoromethyl group can be used to fine-tune the photophysical properties of the resulting probes, such as their absorption and emission wavelengths, quantum yields, and sensitivity to the local environment.

Potential Applications in Advanced Materials Science (e.g., Fluorophores)

The unique electronic properties endowed by the trifluoromethyl and amine substituents on the pyrazole ring position "this compound" as a promising candidate for the development of advanced materials, particularly in the realm of fluorophores. The interplay between the electron-donating amine group (-NH2) and the strongly electron-withdrawing trifluoromethyl group (-CF3) can facilitate intramolecular charge transfer (ICT), a fundamental mechanism in the design of fluorescent molecules.

The fluorescence in such donor-acceptor systems is often governed by a photoinduced charge transfer process. researchgate.net Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), which is typically localized on the electron-donating moiety, to the lowest unoccupied molecular orbital (LUMO), which is generally centered on the electron-accepting portion of the molecule. In the case of this compound, the amine group serves as the electron donor, while the trifluoromethylated pyrazole core acts as the electron acceptor. The efficiency and wavelength of the resulting fluorescence are highly dependent on the extent of this charge separation in the excited state.

Research on related trifluoromethyl-substituted pyrazolo[3,4-b]quinolines has shown that the fluorescence emissions are caused by a photoinduced charge transfer process occurring between a phenyl substituent and the pyrazoloquinoline core. researchgate.net The number and position of substituents were found to modulate both the emission properties and the HOMO energy levels. researchgate.net This highlights the tunability of the photophysical properties of pyrazole derivatives through synthetic modification.

Furthermore, studies on the synthesis of related amino-substituted N-CF3-pyrazoles have utilized advanced NMR techniques, such as 1H–19F Heteronuclear Overhauser Effect Spectroscopy (HOESY), to confirm the regiochemistry. acs.org The observation of through-space interactions between the NH2 and CF3 moieties in these experiments suggests a spatial proximity that could facilitate and influence the intramolecular charge transfer process, thereby affecting the material's fluorescent behavior. acs.org

While specific experimental data on the photophysical properties of this compound are not extensively documented in the reviewed literature, the structural motifs present in the molecule are characteristic of those found in established organic fluorophores. The pyrazole scaffold itself is a versatile platform for the construction of fluorescent probes. nih.gov The strategic placement of donor and acceptor groups is a well-established strategy for engineering materials with desired optical properties for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bioimaging agents.